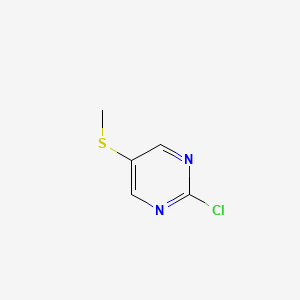

2-Chloro-5-(methylthio)pyrimidine

Description

Historical Context and Significance of Pyrimidine (B1678525) Heterocycles in Medicinal and Organic Chemistry

The story of pyrimidine and its derivatives is a fascinating journey through the realms of organic and medicinal chemistry. researchgate.net Pyrimidines, six-membered heterocyclic aromatic compounds with two nitrogen atoms at the 1 and 3 positions, are fundamental to life itself. numberanalytics.comsemanticscholar.orgnih.gov Their discovery dates back to the late 19th century, with the term "pyrimidine" being coined in 1885. numberanalytics.com Early research focused on their isolation from nucleic acids, revealing their crucial role as the building blocks of DNA and RNA in the form of cytosine, thymine, and uracil (B121893). researchgate.netnumberanalytics.comsemanticscholar.org This foundational understanding of pyrimidines' role in genetic material has made them a cornerstone of biochemistry and molecular biology. numberanalytics.comrroij.com

Beyond their biological importance, pyrimidines have a rich history in medicinal chemistry. researchgate.net The pyrimidine ring system is found in a wide array of naturally occurring and synthetic compounds with significant therapeutic applications. chemicalbook.com For instance, thiamine (B1217682) (vitamin B1) and riboflavin (B1680620) (vitamin B2) both contain a pyrimidine ring. researchgate.net The development of barbiturates, a class of sedative-hypnotics, in the early 20th century marked a significant milestone in the medicinal application of synthetic pyrimidine derivatives. researchgate.net

The mid-20th century saw a surge in the development of pyrimidine-based drugs, particularly in the field of chemotherapy. The discovery that 2,4-diaminopyrimidines act as folic acid antagonists opened the door for the creation of antimalarial drugs like pyrimethamine (B1678524) and antibacterial agents like trimethoprim. nih.govjetir.org Furthermore, the synthesis of 5-fluorouracil, a pyrimidine antimetabolite, revolutionized cancer treatment. researchgate.netjetir.org The structural similarities of these synthetic pyrimidines to endogenous molecules allow them to interfere with metabolic pathways, demonstrating the power of rational drug design based on the pyrimidine scaffold. researchgate.net

The versatility of the pyrimidine ring, with its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, has cemented its status as a "privileged scaffold" in drug discovery. nih.govresearchgate.net This means that the pyrimidine core is frequently incorporated into new drug candidates to improve their pharmacokinetic and pharmacodynamic properties. researchgate.net The historical journey of pyrimidines, from their identification as components of nucleic acids to their central role in modern medicine, highlights their enduring significance in the scientific landscape. researchgate.net

Role of Substituted Pyrimidines in Contemporary Chemical Research

In the landscape of modern chemical research, substituted pyrimidines continue to be a focal point of intense investigation due to their vast therapeutic potential and diverse applications. tandfonline.comtandfonline.com The ability to introduce various functional groups onto the pyrimidine ring allows chemists to fine-tune the biological activity and physical properties of these molecules, leading to the development of novel drugs and materials. tandfonline.comtandfonline.com

Contemporary research on substituted pyrimidines spans a wide range of therapeutic areas, including oncology, infectious diseases, and neurology. nih.gov In cancer research, for example, pyrimidine derivatives are being explored as inhibitors of various kinases, enzymes that play a crucial role in cell signaling and proliferation. mdpi.com The development of potent and selective kinase inhibitors is a major goal in the quest for targeted cancer therapies. mdpi.com

The fight against infectious diseases also heavily relies on the versatility of substituted pyrimidines. Researchers are actively designing new pyrimidine-based compounds with enhanced antibacterial, antifungal, and antiviral properties. semanticscholar.orgjetir.org For instance, modifications to the pyrimidine core have led to the development of effective antiviral agents for the treatment of HIV. semanticscholar.org The ongoing challenge of antimicrobial resistance further fuels the search for novel pyrimidine derivatives with unique mechanisms of action. nih.gov

Beyond medicinal applications, substituted pyrimidines are finding use in materials science and agrochemistry. researchgate.net Their unique electronic and photophysical properties make them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. In agriculture, pyrimidine derivatives have been developed as herbicides and insecticides. tandfonline.com

The synthesis of these functionalized pyrimidines is a key area of research in itself. Modern synthetic methods, such as metal-catalyzed cross-coupling reactions and multicomponent reactions, have provided chemists with powerful tools to create complex pyrimidine structures with high efficiency and selectivity. semanticscholar.orgorganic-chemistry.orgthieme-connect.com The development of green chemistry protocols for pyrimidine synthesis is also an active area of investigation, aiming to reduce the environmental impact of chemical manufacturing. semanticscholar.orgtandfonline.com The continuous exploration of new synthetic routes and the broad spectrum of their applications ensure that substituted pyrimidines will remain a vibrant and important area of chemical research for the foreseeable future. tandfonline.comtandfonline.com

Specific Focus on 2-Chloro-5-(methylthio)pyrimidine: Unique Structural Features and Research Relevance

Within the vast family of substituted pyrimidines, this compound has emerged as a compound of significant interest to the research community. Its unique structural arrangement, featuring a chlorine atom at the 2-position and a methylthio group at the 5-position, imparts specific reactivity and makes it a valuable building block in organic synthesis.

The chlorine atom at the 2-position is a key feature, acting as a leaving group that can be readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at this position, making it a versatile handle for the synthesis of more complex pyrimidine derivatives. mdpi.com The methylthio group at the 5-position, on the other hand, influences the electronic properties of the pyrimidine ring and can also be a site for further chemical modification.

The research relevance of this compound lies primarily in its role as a key intermediate in the synthesis of biologically active molecules. google.com For instance, it has been utilized as a starting material for the preparation of compounds investigated as PCSK9 inhibitors and glycosidase inhibitors. google.com Furthermore, it has been employed in the synthesis of TRPV4 antagonists for the potential treatment of pain. google.com This highlights the compound's importance in medicinal chemistry for the development of new therapeutic agents. google.com

The synthesis of this compound itself has been a subject of research, with efforts focused on developing efficient and scalable production methods. One patented method involves a multi-step process starting from 5-bromo-2-chloropyrimidine (B32469), which is first reacted with sodium methyl mercaptide to introduce the methylthio group. google.com Subsequent steps involve hydrolysis and chlorination to yield the final product. google.com Another reported synthesis involves the reaction of 2,4,5-trichloropyrimidine (B44654) with sodium methylthiolate. biosynth.com The development of cost-effective and high-yielding synthetic routes is crucial for making this important building block more accessible for research and development. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 115581-36-7 | biosynth.comachemblock.com |

| Molecular Formula | C₅H₅ClN₂S | biosynth.comachemblock.com |

| Molecular Weight | 160.62 g/mol | biosynth.comachemblock.com |

| IUPAC Name | This compound | achemblock.com |

| SMILES | CSC1=CN=C(Cl)N=C1 | achemblock.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 97-98% | achemblock.comsigmaaldrich.com |

| Storage Temperature | 4°C | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2S/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWJTFHCCZHCDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CN=C(N=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115581-36-7 | |

| Record name | 2-Chloro-5-(methylthio)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloro 5 Methylthio Pyrimidine and Its Derivatives

Established Synthetic Routes and Optimizations

Established synthetic pathways are foundational for producing 2-chloro-5-(methylthio)pyrimidine. These routes often involve the stepwise functionalization of a pyrimidine (B1678525) scaffold, with significant research focused on optimizing reaction conditions to achieve high efficiency and regioselectivity.

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry. nih.gov The electron-deficient nature of the pyrimidine ring, further activated by halogen substituents, makes it susceptible to attack by nucleophiles. nih.govzenodo.org The chlorine atom at the C-2 position of the pyrimidine ring is particularly reactive due to the electronic influence of the two adjacent nitrogen atoms, making its selective displacement a facile process. zenodo.orgzenodo.org This high reactivity is often exploited for the introduction of various functional groups. nih.gov

A primary route to forming the methylthioether linkage at the C-5 position involves the reaction of a suitable precursor with a sulfur-based nucleophile. However, a more direct and industrially relevant synthesis of this compound starts with 5-bromo-2-chloropyrimidine (B32469). In this reaction, the more labile chlorine atom at the C-2 position is selectively substituted.

A documented procedure involves reacting 5-bromo-2-chloropyrimidine with methyl mercaptan in the presence of a base or with a pre-formed salt like sodium methyl mercaptide (sodium thiomethoxide). chemicalbook.com The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF), which enhances the nucleophilicity of the mercaptide anion. The process involves the nucleophilic attack of the methyl mercaptide on the electron-deficient C-2 carbon of the pyrimidine ring, leading to the displacement of the chloride ion and formation of the desired product. chemicalbook.com

| Parameter | Condition | Source |

| Starting Material | 5-Bromo-2-chloropyrimidine | chemicalbook.com |

| Reagent | Methyl Mercaptan | chemicalbook.com |

| Solvent | Dimethylformamide (DMF) | chemicalbook.com |

| Temperature | 50 °C | chemicalbook.com |

| Reaction Time | 3 hours | chemicalbook.com |

| Yield | 75% | chemicalbook.com |

This table presents a specific example of reaction conditions for the synthesis of 5-bromo-2-(methylthio)pyrimidine, a closely related derivative.

An alternative patented method starts with the same 5-bromo-2-chloropyrimidine but reacts it with 2-4 molar equivalents of sodium methyl mercaptide to first produce 2,5-bis(methylthio)pyrimidine. google.com This intermediate is then carried forward through subsequent hydrolysis and chlorination steps to yield the final product. google.com

The hydrolysis of a chloro group on a pyrimidine ring to a hydroxyl group is a common transformation, converting a chloropyrimidine into a pyrimidinone. acs.orguaeu.ac.aeresearchgate.net This reaction can be a deliberate synthetic step or an undesired side reaction. In the context of synthesizing this compound, a related hydrolysis is a key step in a patented multi-step route starting from 5-bromo-2-chloropyrimidine. google.com

In this specific synthesis, the intermediate, 2,5-bis(methylthio)pyrimidine, is subjected to hydrolysis using a hydrochloric acid aqueous solution. google.com The reaction mixture is refluxed at temperatures between 80-100°C for 10-36 hours. google.com This process selectively hydrolyzes one of the methylthio groups to a hydroxyl group, yielding 2-hydroxy-5-(methylthio)pyrimidine (which exists in tautomeric equilibrium with its pyrimidinone form). google.com The selective hydrolysis of chloropyrimidines is highly dependent on factors like acid concentration and the substitution pattern on the ring. acs.org For instance, studies on other chloropyrimidines have shown that the 2-chloro isomer can be hydrolyzed with high selectivity over other isomers under specific acidic conditions. acs.org

The conversion of hydroxypyrimidines (pyrimidinones) back into chloropyrimidines is a fundamental and widely used reaction in heterocyclic chemistry. nih.govresearchgate.net Phosphorous oxychloride (POCl₃) is the most common reagent for this chlorination. nih.govresearchgate.net The reaction typically involves heating the hydroxypyrimidine substrate in excess POCl₃, often in the presence of an organic base like N,N-dimethylaniline or pyridine (B92270). google.comnih.gov

In the final step of the patented synthesis for this compound, the intermediate 2-hydroxy-5-(methylthio)pyrimidine is chlorinated using POCl₃. google.com The procedure involves adding the pyrimidinone to POCl₃ and then adding N,N-dimethylaniline dropwise at 25°C under a nitrogen atmosphere. google.com Subsequently, the reaction temperature is raised to 80-100°C for 10-36 hours to complete the transformation into this compound. google.com This solvent-free approach, using POCl₃ as both reagent and solvent, is common, although newer methods focus on using equimolar amounts of POCl₃ in a sealed reactor to improve safety and reduce environmental impact on a large scale. nih.govdoaj.orgresearchgate.net

| Reaction Step | Reactant | Reagent(s) | Product | Source |

| Step 1 | 5-Bromo-2-chloropyrimidine | Sodium methyl mercaptide, DMF | 2,5-bis(methylthio)pyrimidine | google.com |

| Step 2 | 2,5-bis(methylthio)pyrimidine | Hydrochloric acid, Water | 2-Hydroxy-5-(methylthio)pyrimidine | google.com |

| Step 3 | 2-Hydroxy-5-(methylthio)pyrimidine | POCl₃, N,N-Dimethylaniline | This compound | google.com |

This table outlines the multi-step synthetic sequence for this compound as described in patent CN112679439A.

Instead of modifying a pre-formed ring, the pyrimidine core can be constructed from acyclic precursors through cyclization reactions. nih.gov These de novo synthesis strategies offer great flexibility in introducing a wide array of substituents. nih.gov

A classical and widely used method involves the condensation of a compound containing an N-C-N fragment (like an amidine or urea) with a 1,3-dicarbonyl compound or its equivalent. mdpi.com More recent advancements have focused on developing more economical and versatile methods. A notable example is the copper-catalyzed cyclization of ketones with nitriles under basic conditions. acs.orgresearchgate.net This reaction proceeds through a novel pathway where the nitrile acts as an electrophile, leading to the formation of two C-N bonds and one C-C bond to construct the pyrimidine ring. acs.orgresearchgate.net This method demonstrates broad substrate scope and tolerates various functional groups, including the methylthio (SMe) group. acs.org

Another strategy involves the controllable defluorinative cyclization of β-CF₃-1,3-enynes with amidine hydrochlorides. acs.org By controlling the reaction conditions, this method can divergently synthesize different heterocyclic systems, including fluorinated pyrimidines. acs.org

One-pot multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their high efficiency, atom economy, and operational simplicity. scirp.orgscielo.org.mx These reactions allow for the construction of complex molecules like pyrimidine derivatives in a single step from three or more simple starting materials, avoiding the need for isolation of intermediates. scirp.orgnih.gov

For example, pyrido[2,3-d]pyrimidine (B1209978) derivatives can be synthesized via a one-pot, three-component reaction of 6-amino-1,3-dimethyluracil, an aromatic aldehyde, and malononitrile. scirp.org This reaction can be efficiently catalyzed by bismuth(III) triflate. scirp.org The proposed mechanism involves a series of condensations, cyclizations, and tautomerization steps to yield the final fused pyrimidine system. scirp.org

Another approach involves a tandem reaction that combines a Glaser coupling of an alkyne with subsequent addition-heterocyclization-oxidation reactions involving the resulting diyne, guanidine, and an oxidant. acs.org This strategy has been successfully applied to the synthesis of conjugated poly(pyrimidines) in a one-pot procedure. acs.org These MCRs provide rapid access to libraries of structurally diverse pyrimidine derivatives for various applications. scielo.org.mxresearchgate.net

Solvent-Free Synthesis Approaches for Pyrimidine Derivatives

Solvent-free synthesis is a cornerstone of green chemistry, aiming to reduce environmental impact by eliminating volatile organic compounds. These reactions are often facilitated by thermal conditions, microwave irradiation, or mechanochemical methods like ball milling. rasayanjournal.co.inresearchgate.net

Several catalytic systems have been developed to promote the efficient synthesis of pyrimidine derivatives without the need for a solvent. For instance, N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide has been used as an effective catalyst for the one-pot synthesis of various pyrimidine derivatives from ketones, triethoxymethane, and ammonium (B1175870) acetate (B1210297) at elevated temperatures (100–110 °C), yielding excellent results. academie-sciences.fr Another approach involves the use of basic ionic liquids, such as 1,1'-(butane-1,4-diyl)bis(1,4-diazabicyclo[2.2.2]octan-1-ium) hydroxide, which catalyze the three-component condensation of aromatic aldehydes, malononitrile, and various amines. tandfonline.com This method is noted for its simplicity, short reaction times, and high yields, with the added benefit of catalyst reusability. tandfonline.com

Mechanochemistry, specifically using a solvent-free ball milling technique, has also emerged as a powerful tool. acs.org Modified zinc oxide nanoparticles (ZnO NPs) have been shown to be a highly efficient and recyclable catalyst for the one-pot multicomponent synthesis of pyrimidine derivatives. acs.org Furthermore, simple heating of a mixture of reactants, such as 3-cyano-2-aminopyridines, triethyl orthoformate, and primary amines, can directly yield aminopyrido[2,3-d]pyrimidines in good yields without any solvent. mdpi.com

Table 1: Examples of Solvent-Free Synthesis Methods for Pyrimidine Derivatives

| Catalyst/Method | Reactants | Conditions | Yield | Reference |

| N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide | Ketone derivatives, Triethoxymethane, Ammonium acetate | 100–110 °C | Excellent | academie-sciences.fr |

| Basic Ionic Liquid | Aromatic aldehydes, Malononitrile, Amines | Solvent-free | High | tandfonline.com |

| Mechanochemical Ball Milling (ZnO NPs) | Multicomponent reaction | Solvent-free | High | acs.org |

| Thermal Heating | 3-Cyano-2-aminopyridine, Triethyl orthoformate, Primary amines | 100 °C, 3h | 61-85% | mdpi.com |

| NaOH and K₂CO₃ | Aromatic aldehydes, Ethyl 2-cyanoacetate, Guanidine carbonate | ~70 °C | - | sioc-journal.cn |

Targeted Synthesis of Functionalized this compound Analogues

The functionalization of the pyrimidine core is crucial for modulating the physicochemical properties and biological activity of the resulting molecules. Introducing diverse functional groups allows for the fine-tuning of compounds for specific applications.

The introduction of amine and carboxylic acid functionalities onto the pyrimidine scaffold can significantly alter its properties. The chlorine atom at the 2-position of this compound is a key handle for nucleophilic substitution reactions, allowing for the introduction of various groups, including amines.

Amine Functionalization: The displacement of a chloro substituent by an amine is a common and effective method for synthesizing aminopyrimidines. wikipedia.org For example, the reaction of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide in ethanol (B145695) regioselectively yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, demonstrating the reactivity of the chloro groups which can similarly be targeted by amines. mdpi.com Enzymatic methods also exist for the interconversion of pyrimidine derivatives, such as the conversion of uracil (B121893) to cytosine (an aminopyrimidine) catalyzed by CTP synthase. umich.edu

Carboxylic Acid Functionalization: The synthesis of pyrimidine carboxylic acids is of significant interest for drug discovery. ontosight.ai While direct carboxylation can be challenging, these compounds are often synthesized from precursors already containing the acid or an ester group. For example, 2-substituted pyrimidine-5-carboxylic esters can be prepared by reacting the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. rsc.org Another general route to pyrimidines involves the condensation of β-dicarbonyl compounds with N-C-N compounds, where the dicarbonyl precursor can contain an ester group that can later be hydrolyzed to a carboxylic acid. wikipedia.org

The development of stereoselective methods for synthesizing chiral pyrimidine derivatives is of paramount importance, as the stereochemistry of a molecule often dictates its biological activity. nih.gov

Strategies for achieving stereoselectivity can be broadly categorized into two groups: the use of chiral precursors or the application of stereoselective reactions. A convergent and stereoselective synthesis of chiral cyclopentyl- and cyclohexylamine (B46788) derivatives of a pyrrolo[2,3-d]pyrimidine nucleoside has been accomplished, starting from chiral building blocks. beilstein-journals.org Another approach involves the stereoselective dihydroxylation of a double bond in a gibberellic acid derivative, which introduces a new chiral center with a defined configuration. mdpi.com

Catalytic asymmetric hydrogenation is another powerful tool. For instance, iridium-catalyzed asymmetric hydrogenation of 4,6-disubstituted 2-hydroxypyrimidines has been shown to produce chiral cyclic ureas with excellent diastereoselectivities and high enantiomeric excesses. bohrium.com Similarly, palladium or rhodium-based catalytic systems can be employed for the highly diastereoselective intramolecular addition of tosylureas to allenes, affording chiral tetrahydropyrimidinones. bohrium.com These examples highlight the diverse strategies available for accessing enantiomerically enriched pyrimidine derivatives. nih.govbeilstein-journals.orgbohrium.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact and enhance safety and efficiency. rasayanjournal.co.inresearchgate.net These approaches focus on the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. rasayanjournal.co.in

As discussed, solvent-free reactions are a major tenet of green pyrimidine synthesis. rasayanjournal.co.in Beyond this, the use of alternative energy sources like microwave irradiation and ultrasound can significantly accelerate reactions, often leading to higher yields and purer products in shorter timeframes. rasayanjournal.co.inresearchgate.netroyalsocietypublishing.org

The development and use of reusable catalysts is another key aspect. Heterogeneous catalysts, such as modified ZnO nanoparticles acs.org and acidic ionic liquids, tandfonline.com offer advantages in terms of separation and recyclability, reducing waste and cost. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are inherently atom-economical and align well with green chemistry principles by reducing the number of synthetic steps and purification procedures. rasayanjournal.co.inacs.org The use of water as a solvent, when feasible, also represents a significant green advancement. For example, a Biginelli-type reaction to form tetrahydropyrimido[4,5-d]pyrimidine-diones has been successfully carried out in refluxing water. rsc.org

Table 2: Green Chemistry Strategies in Pyrimidine Synthesis

| Green Approach | Specific Method/Catalyst | Advantages | Reference |

| Solvent-Free Synthesis | Mechanochemical ball milling | Reduced solvent waste, high efficiency | acs.org |

| Alternative Energy Source | Microwave Irradiation | Shorter reaction times, higher yields | rasayanjournal.co.inresearchgate.net |

| Alternative Energy Source | Ultrasound Irradiation | Shorter reaction times, room temperature | researchgate.netroyalsocietypublishing.org |

| Reusable Catalyst | Basic Ionic Liquid | Recyclable, high yields | tandfonline.com |

| Atom Economy | Multicomponent Reactions (MCRs) | Fewer steps, reduced waste | rasayanjournal.co.inacs.org |

| Green Solvent | Water | Environmentally benign | rsc.org |

Reaction Mechanisms and Reactivity Studies of 2 Chloro 5 Methylthio Pyrimidine

Nucleophilic Aromatic Substitution at the Pyrimidine (B1678525) Ring

The electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. acs.org The positions of the substituents significantly influence the regioselectivity of these reactions. Generally, the reactivity of halo- and methylthio-substituted pyrimidines towards nucleophiles follows the order C4(6) > C2 >> C5. acs.org

Reactivity of the Chlorine Atom at Position 2

The chlorine atom at the 2-position of the pyrimidine ring is a key site for nucleophilic attack. While typically less reactive than a halogen at the C4 or C6 position, it can still be displaced by a variety of nucleophiles. acs.orgiucr.org This reactivity is enhanced by the presence of the electron-withdrawing pyrimidine ring. For instance, in related pyrimidine systems, the chlorine at C2 can be substituted by amines and other nucleophiles, although sometimes requiring more forcing conditions compared to substitution at C4 or C6. acs.orgresearchgate.net The methylthio group at the C5 position can electronically influence this reactivity.

In a related compound, 4,6-dichloro-2-(methylthio)pyrimidine (B19916), both chlorine atoms can be displaced by nucleophiles. However, the reactivity of the second chlorine atom is significantly lower than the first, allowing for the selective synthesis of unsymmetrically substituted derivatives. iucr.org While this example involves chlorines at C4 and C6, it highlights the general principle of differential reactivity in polysubstituted pyrimidimes.

Studies on 2-sulfonylpyrimidines have shown them to be significantly more reactive towards cysteine arylation compared to the corresponding 2-chloro and 2-methylthio pyrimidines, which were found to be far less reactive or completely unreactive under the same conditions. nih.gov This underscores the importance of the leaving group's nature in facilitating nucleophilic substitution at the C2 position.

Reactivity of the Methylthio Group at Position 5

The methylthio group's electron-donating character can influence the regioselectivity of reactions on the pyrimidine ring. For example, in the chlorination of a related pyrimidine, the methylthio group directs the incoming electrophile to the 5-position. This directing effect is a key consideration in the synthesis of more complex pyrimidine derivatives.

Oxidation and Reduction Pathways of the Methylthio Moiety

The sulfur atom in the methylthio group of 2-Chloro-5-(methylthio)pyrimidine is susceptible to oxidation. This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA), to yield the corresponding sulfoxide (B87167) or sulfone. These oxidized derivatives are often more reactive towards nucleophilic substitution than the parent methylthio compound.

For instance, in the synthesis of tetrasubstituted purines from 4,6-dichloro-2-methylthio-5-nitropyrimidine, the methylthio group is oxidized to a sulfone using m-CPBA to facilitate substitution at the 2-position. researchgate.net This strategy highlights the synthetic utility of oxidizing the methylthio group to enhance its leaving group ability.

Conversely, reduction of the methylthio group is also a possible transformation, although less commonly explored for this specific compound. In other contexts, sulfoxides and sulfones can be reduced back to the corresponding thiol.

Electrophilic Substitution Reactions on the Pyrimidine Core

The pyrimidine ring is generally considered electron-deficient and therefore less reactive towards electrophilic substitution compared to benzene. However, the presence of activating substituents can facilitate such reactions. researchgate.net In the case of this compound, the methylthio group at the 5-position is an electron-donating group, which could potentially direct electrophilic attack.

In a study on the electrophilic nitrosation of 4,6-disubstituted pyrimidines, the electronic nature of the substituents at C4 and C6 was found to be critical for reactivity. researchgate.net While direct studies on the electrophilic substitution of this compound are not prevalent in the provided search results, the general principles suggest that the reaction would be challenging and the regioselectivity would be influenced by both the chlorine and methylthio substituents. For example, attempts to chlorinate the C5 position of 4,6-dichloro-2-(methylthio)pyrimidine failed, indicating the deactivating effect of the existing substituents. mdpi.com

Mechanistic Investigations Utilizing Advanced Spectroscopic Techniques

The elucidation of complex reaction mechanisms involving pyrimidine derivatives has been significantly advanced by the application of sophisticated spectroscopic methods. nih.govnih.gov These techniques allow for the real-time observation of transient intermediates and provide detailed kinetic and structural information. nih.govdntb.gov.ua

Real-Time, Ultrafast Multidimensional NMR Spectroscopy for Reaction Monitoring

Real-time, ultrafast multidimensional NMR spectroscopy has emerged as a powerful tool for analyzing the intricate details of chemical reactions. nih.govnih.govdntb.gov.ua This technique allows for the collection of numerous 2D NMR datasets over the course of a reaction, providing unprecedented insight into reaction pathways. nih.govnih.gov

While not applied directly to this compound in the provided sources, studies on the synthesis of other pyrimidines demonstrate the potential of this method. For instance, the reaction between aliphatic ketones and triflic anhydride (B1165640) in the presence of nitriles to form alkylpyrimidines has been monitored using real-time ultrafast 2D NMR. nih.govnih.gov This approach enabled the confirmation of previously proposed intermediates and the discovery of new ones. nih.govnih.gov The experiments can be designed to focus on specific spectral regions, such as aliphatic, olefinic, and aromatic, to track the evolution of different species throughout the reaction. nih.gov

The ability of ultrafast NMR to monitor rapid chemical transformations in situ with high temporal resolution makes it an invaluable tool for understanding the mechanisms of pyrimidine synthesis and reactivity. acs.orgweizmann.ac.il This includes the use of various 2D NMR experiments like TOCSY and HMBC to follow the formation of pyrimidines from ketones and nitriles. acs.org Such detailed mechanistic understanding is crucial for optimizing reaction conditions and designing novel synthetic routes.

Elucidation of Reaction Intermediates and Transition States

The study of reaction mechanisms for this compound and its analogs primarily involves understanding the intermediates and transition states in nucleophilic aromatic substitution (SNAr) and synthetic transformations.

In the synthesis of this compound itself, specific intermediates have been identified. One patented method involves a three-step process starting from 5-bromo-2-chloropyrimidine (B32469). The reaction with sodium methyl mercaptide first yields the intermediate 2,5-bis(methylthio)pyrimidine . This is followed by acid-catalyzed hydrolysis to form 2-hydroxy-5-(methylthio)pyrimidine . The final chlorination step with phosphorus oxychloride (POCl₃) proceeds through the formation of a chlorophosphate ester intermediate before yielding the final product. google.com

For reactions occurring at the C2 position, such as nucleophilic substitution, the mechanism generally proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. Kinetic studies on the related compound, 2-chloro-5-nitropyrimidine, reacting with α-nucleophiles, provide insight into the transition states. frontiersin.org The reaction is understood to proceed via a concerted or stepwise mechanism, with the structure of the transition state being influenced by factors like hydrogen bonding between the electrophile and the incoming nucleophile. frontiersin.org The electron-withdrawing or donating nature of the substituent at the 5-position significantly impacts the stability of these intermediates and transition states. For instance, electron-rich groups can destabilize the negatively charged transition state formed during nucleophilic attack. oregonstate.edu

Quantitative data on the reactivity and transition state energy is available for isomers and related compounds. The free energy of activation (ΔG‡) for the SNAr reaction of 4-chloro-2-(methylthio)pyrimidine with benzyl (B1604629) alcohol has been determined, providing a measure of the energy barrier to the transition state. rsc.org Furthermore, kinetic studies on 2-chloro-5-arylpyrimidines with piperidine (B6355638) show that electron-withdrawing aryl groups stabilize the transition state, accelerating the reaction. shu.ac.uk

Catalytic Processes Involving this compound

This compound and its derivatives are important substrates in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental for synthesizing more complex molecules with potential applications in medicinal chemistry.

The Suzuki-Miyaura cross-coupling reaction is a widely employed method. For instance, densely substituted pyrrolo[2,3-d]pyrimidines have been synthesized from a derivative of this compound by reaction with various arylboronic acids. scispace.com The efficiency and outcome of these reactions are highly dependent on the specific catalytic system used. Research has shown that a combination of a palladium source, a phosphine (B1218219) ligand, and a base is crucial. While initial attempts with catalysts like PdCl₂(PPh₃)₂/K₃PO₄ showed minimal product formation, a system composed of palladium(II) acetate (B1210297), a bulky phosphine ligand, and a phosphate (B84403) base was found to be highly effective. scispace.com

Table 1: Catalyst System for Suzuki-Miyaura Cross-Coupling of a this compound Derivative

| Catalyst Component | Role | Example Compound |

|---|---|---|

| Palladium(II) acetate | Palladium Pre-catalyst | Pd(OAc)₂ |

| Dicyclohexyl(2-biphenyl)phosphine | Ligand | |

| Potassium phosphate | Base | K₃PO₄ |

This table summarizes a successful catalyst system for the cross-coupling of methyl 5-amino-4-chloro-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate with arylboronic acids, yielding products in the range of 64-80%. scispace.com

Palladium-catalyzed reactions with organotin compounds (Stille coupling) have also been studied with related chloropyrimidines. These studies reveal important details about the regioselectivity of such catalytic reactions. For dihalopyrimidines, the chlorine atom at the 4- or 6-position is generally more reactive than one at the 2-position. scispace.com This principle is critical when designing syntheses involving multiple halogen-substituted pyrimidines.

Beyond palladium catalysis, other metals and catalysts are used. An efficient synthesis of tetrahydropyrimido[4,5-d]pyrimidine-diones has been reported through a Biginelli-type reaction using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst in water. rsc.org This demonstrates the use of 2-(methylthio)pyrimidine (B2922345) derivatives in multicomponent reactions catalyzed by Lewis acids to construct complex heterocyclic systems. rsc.org

Derivatization Strategies and Synthetic Utility of 2 Chloro 5 Methylthio Pyrimidine As a Building Block

Functional Group Interconversions of Chloro and Methylthio Substituents

The synthetic utility of 2-chloro-5-(methylthio)pyrimidine is greatly enhanced by the ability to selectively transform the chloro and methylthio groups. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution. However, in di- or trichlorinated pyrimidines, the chlorine at the C4 (or C6) position is generally more reactive towards nucleophiles than the one at C2. scispace.com For instance, the reaction of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide in ethanol (B145695) at room temperature results in the exclusive and high-yield substitution of the C4-chloro group, leaving the C2-chloro group untouched. researchgate.netmdpi.com

The methylthio group (-SMe) at the C5 position is relatively stable but can be activated for nucleophilic displacement by oxidation. Treatment with an oxidizing agent like meta-chloroperbenzoic acid (m-CPBA) converts the methylthioether into a more reactive methylsulfinyl (-SOMe) or methylsulfonyl (-SO₂Me) group. scispace.com This sulfone is an excellent leaving group, allowing for the introduction of carbon or nitrogen nucleophiles at that position. This strategy is frequently employed in the synthesis of kinase inhibitors, where an amine is introduced by displacing the sulfone. rsc.org

| Reaction | Substrate | Reagents | Product | Ref |

| Selective C4-Substitution | 4,6-Dichloro-2-(methylthio)pyrimidine | EtONa, EtOH, 20°C | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | researchgate.netmdpi.com |

| Oxidation of Thioether | 5-Chloro-2-methylthio-4-(β-styryl)pyrimidine | m-CPBA, DCM | 5-Chloro-2-methylsulfonyl-4-(β-styryl)pyrimidine | scispace.com |

| Synthesis via Interconversion | 5-Bromo-2-chloropyrimidine (B32469) | 1. NaSMe, DMF; 2. HCl(aq); 3. POCl₃, N,N-dimethylaniline | This compound | google.com |

Utilization in Multi-Step Organic Synthesis

The structural motifs derived from this compound are integral to the synthesis of numerous compounds with significant biological and medicinal applications. Its role as a key building block allows for the systematic construction and optimization of lead compounds in drug discovery.

For example, derivatives of this compound are crucial starting materials for the synthesis of potent inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9) and various glycosidases. google.com The fused pyrido[3,4-d]pyrimidine (B3350098) intermediates, synthesized from related precursors, are central to the development of inhibitors for kinases like Monopolar Spindle Kinase 1 (MPS1), which are targets in oncology. rsc.org The ability to introduce diverse substituents at the different positions of the pyrimidine (B1678525) core allows for fine-tuning of potency and selectivity. rsc.orgrsc.org This scaffold has also been used to generate novel series of potential anticancer agents that show selective activity against breast and renal cancer cell lines. rsc.orgnih.gov

The strategic importance of this building block lies in its capacity to provide a rigid scaffold upon which pharmacophoric elements can be precisely arranged to interact with biological targets. The sequential and often regioselective reactions possible at the chloro and methylthio positions enable the efficient generation of molecular diversity, facilitating the exploration of structure-activity relationships in medicinal chemistry programs. rsc.orggoogle.com

Precursor for Advanced Heterocyclic Scaffolds

The strategic placement of reactive functional groups makes this compound a valuable starting material for the construction of complex, fused heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry and materials science. The chloro atom at the C2 position serves as a key site for nucleophilic substitution or as a handle for cross-coupling reactions, while the methylthio group at the C5 position can be retained or modified in subsequent synthetic steps. This dual functionality allows for a variety of cyclization strategies to build bicyclic and polycyclic ring systems fused to the pyrimidine core.

Research has demonstrated the utility of pyrimidine derivatives, closely related to this compound, in forming a range of advanced scaffolds. For instance, derivatives like ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate are employed in the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) systems. rsc.org In a typical sequence, the chloro group is displaced by a suitably functionalized amine. The substituent at the C5 position then partakes in a cyclization reaction to form the second fused ring. rsc.org

One of the most powerful methods for extending the complexity of the scaffold is through palladium-catalyzed cross-coupling reactions. A notable example involves the synthesis of densely substituted pyrrolo[2,3-d]pyrimidines, which are isosteres of biogenic purines and often exhibit significant biological activity. scispace.com Starting from a derivative, methyl 5-amino-4-chloro-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, Suzuki coupling with various arylboronic acids effectively introduces diverse aryl groups at the C4 position. scispace.com

This strategy has been successfully used to prepare a library of methyl 5-amino-4-aryl-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates. scispace.com Furthermore, the reaction of the same chloro-precursor with 2-formylphenylboronic acid under similar palladium-catalyzed conditions leads not just to simple arylation, but to a subsequent intramolecular cyclization, affording a novel, tetracyclic heterocycle: 1,3,4,6-tetraazadibenzo[cd,f]azulene. scispace.com This transformation highlights the potential of the pyrimidine building block to generate significant molecular complexity in a single, efficient step.

The conversion of the chloro group to an amino group is another common strategy that opens up further pathways for heterocyclization. 6-Amino-2-(alkylthio)-pyrimidin-4(3H)-one, a derivative accessible from chloropyrimidines, can participate in one-pot, three-component reactions with aldehydes and active methylene (B1212753) compounds like 1,3-indanedione to yield complex fused systems such as indenopyrido[2,3-d]pyrimidines. researchgate.net These multicomponent reactions, often facilitated by sonochemistry, provide rapid and efficient access to diverse and complex heterocyclic scaffolds. researchgate.net

The following table summarizes selected examples of advanced heterocyclic scaffolds synthesized from this compound or its direct derivatives.

Table 1: Synthesis of Advanced Heterocyclic Scaffolds

| Starting Material Derivative | Reaction Type | Key Reagents | Resulting Heterocyclic Scaffold | Reference |

|---|---|---|---|---|

| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Nucleophilic Substitution / Cyclization | Protected aminocyclopentanol, LiAlH₄, MnO₂ | Pyrimido[4,5-d]pyrimidine | rsc.org |

| Methyl 5-amino-4-chloro-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | Suzuki Cross-Coupling | Arylboronic acids, Pd(OAc)₂, Dicyclohexyl(2-biphenyl)phosphine, K₃PO₄ | 4-Aryl-pyrrolo[2,3-d]pyrimidine | scispace.com |

| Methyl 5-amino-4-chloro-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | Suzuki Coupling / Intramolecular Cyclization | 2-Formylphenylboronic acid, Pd(OAc)₂, Dicyclohexyl(2-biphenyl)phosphine, K₃PO₄ | 1,3,4,6-Tetraazadibenzo[cd,f]azulene | scispace.com |

| 6-Amino-2-(alkylthio)-pyrimidin-4(3H)-one | Three-Component Reaction (Ultrasonic Irradiation) | Arylaldehydes, 1,3-indanedione | Indenopyrido[2,3-d]pyrimidine | researchgate.net |

Biological and Pharmacological Applications of 2 Chloro 5 Methylthio Pyrimidine Derivatives

Medicinal Chemistry Applications and Drug Discovery

Derivatives of 2-Chloro-5-(methylthio)pyrimidine are valuable intermediates in the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications. google.comsciensage.info The presence of the reactive chloro group allows for various substitution reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. This adaptability makes it a key building block in the development of new drug candidates.

The pyrimidine (B1678525) core itself is a "privileged structure" in drug design, meaning it can bind to multiple biological targets with high affinity. acs.org This characteristic, combined with the synthetic accessibility of derivatives from this compound, has led to its use in the creation of libraries of compounds for screening against various diseases.

Inhibitors of Biological Targets

The versatility of the this compound scaffold has been exploited to develop inhibitors for a range of biological targets implicated in various diseases. google.com

PCSK9 Inhibitors

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism, and its inhibition is a validated strategy for lowering low-density lipoprotein (LDL) cholesterol. google.com A series of compounds containing the methylthiopyrimidine core, synthesized from this compound, have been investigated as PCSK9 inhibitors. google.comgoogle.com These inhibitors are designed to interfere with the interaction between PCSK9 and the LDL receptor, thereby preventing LDL receptor degradation and promoting the clearance of LDL cholesterol from the bloodstream. google.comnih.gov

Below is a table of exemplary PCSK9 inhibitors derived from this compound.

| Compound ID | Starting Material | Target | Therapeutic Area |

| Not Specified | This compound | PCSK9 | Hypercholesterolemia, Cardiovascular Disease |

This table is for illustrative purposes; specific compound IDs from the primary literature were not available.

Glycosidase Inhibitors

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their inhibition has therapeutic potential in various conditions, including diabetes and viral infections. An active compound, synthesized using this compound as a starting material, has been studied as a glycosidase inhibitor. google.com Pyrazolo[1,5-a]pyrimidines, which can be derived from pyrimidine precursors, have also shown potential as α-glucosidase inhibitors. mdpi.com

The following table provides an example of a glycosidase inhibitor developed from this scaffold.

| Compound ID | Starting Material | Target | Potential Application |

| Active Compound A | This compound | Glycosidase | Diabetes, Viral Infections |

The specific chemical structure of "Active Compound A" is detailed in the cited patent. google.com

TRPV4 Antagonists

Transient receptor potential vanilloid 4 (TRPV4) is a cation channel involved in various physiological processes, and its antagonists are being explored for the treatment of conditions like pain. google.comnih.gov Research has reported the synthesis of an active compound, designated as "Active compound B," from this compound, which has been investigated as a TRPV4 antagonist for pain management. google.com

An illustrative example of a TRPV4 antagonist derived from this pyrimidine is shown below.

| Compound ID | Starting Material | Target | Therapeutic Indication |

| Active Compound B | This compound | TRPV4 | Pain |

The specific chemical structure of "Active Compound B" is detailed in the cited publication. google.com

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of antiretroviral therapy for HIV-1 infection. kuleuven.be They bind to an allosteric site on the reverse transcriptase enzyme, inhibiting its function and preventing viral replication. nih.gov The pyrimidine scaffold has been a fertile ground for the discovery of potent NNRTIs, including the diarylpyrimidine (DAPY) class of drugs like etravirine (B1671769) and rilpivirine. acs.org

Derivatives of this compound have been utilized in the synthesis of novel NNRTI candidates. For instance, the structurally related 4-amino-2-(benzylthio)-6-chloropyrimidine (B1217524) was identified as an NNRTI. acs.org The development of S-DABOs (2-alkylthio-6-benzylpyrimidin-4(3H)-ones) has also led to compounds with excellent anti-HIV-1 activity. mdpi.com

The table below summarizes key findings for some pyrimidine-based NNRTIs.

| Compound Class | Key Structural Features | Activity |

| S-DABO derivatives | 5-allyl-6-benzyl-2-(substituted-thio)pyrimidin-4(3H)-one | Moderate to good anti-HIV-1 activity, with some analogues showing IC50 values in the sub-micromolar range. |

| DAPY analogues | Diarylpyrimidine core | High potency against wild-type and mutant HIV-1 strains. |

GSK3β Inhibitors

Glycogen synthase kinase 3β (GSK3β) is a serine/threonine kinase implicated in a variety of diseases, including neurodegenerative disorders like Alzheimer's disease, bipolar disorder, and cancer. nih.gov Consequently, the development of selective GSK3β inhibitors is an active area of research. While direct examples of this compound derivatives as GSK3β inhibitors are not prominently featured in the provided context, the broader class of pyrimidine derivatives has been explored for this purpose. For instance, substituted pyrrolo[3,2-d]pyrimidine derivatives have been reported as GSK3β inhibitors. nih.gov

The following table provides an example of a pyrimidine derivative class investigated as GSK3β inhibitors.

| Compound Class | Biological Target | Therapeutic Interest |

| Substituted pyrrolo[3,2-d]pyrimidines | GSK3β | Alzheimer's Disease, Bipolar Disorder, Cancer |

Kinase Inhibitors (e.g., CDK2, EGFR)

Derivatives of this compound have emerged as potent inhibitors of various protein kinases, which are crucial enzymes in cell signaling pathways and are often dysregulated in diseases like cancer. researchgate.net

Specifically, compounds incorporating the this compound core have been developed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR). researchgate.netresearchgate.net For instance, certain pyrimidine derivatives with a 2-chloro substituent have demonstrated enhanced antiproliferative activity, although they sometimes lack direct EGFR inhibitory action. researchgate.net However, the strategic modification of the pyrimidine ring has led to the discovery of potent kinase inhibitors. researchgate.net

In the pursuit of new anticancer agents, fused pyrimidine systems derived from this compound have been a focus. researchgate.netrsc.org For example, the synthesis of 2-amino-pyrido[3,4-d]pyrimidine derivatives, starting from 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates, has been explored to create novel kinase inhibitors. rsc.org These fused pyrimidines are considered privileged scaffolds in kinase inhibitor design. rsc.org

Research has also led to the development of 5-(methylthio)pyrimidine (B78358) analogs as selective inhibitors of mutant forms of EGFR, such as L858R/T790M, which are responsible for resistance to some cancer therapies. nih.gov Furthermore, novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and shown to be potent inhibitors of CDK9, with significant anti-proliferative effects on pancreatic cancer cell lines. nih.gov

Table 1: Examples of this compound Derivatives as Kinase Inhibitors

| Compound/Derivative Class | Target Kinase | Reported Activity |

|---|---|---|

| 5-(methylthio)pyrimidine analogs | EGFR (L858R/T790M mutant) | Selective inhibitors. nih.gov |

| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidines | CDK9 | Strong inhibitory activity. nih.gov |

| Trisubstituted pyrido[3,2-d]pyrimidines | EGFR | IC50 values in the nanomolar range (e.g., 0.95 nM). nih.gov |

| 2-amino-pyrido[3,4-d]pyrimidines | Various Kinases | Potential as kinase inhibitors. rsc.org |

Antimicrobial Agents (Antibacterial, Antifungal, Antiviral)

The this compound framework is integral to a variety of compounds exhibiting broad-spectrum antimicrobial properties. These derivatives have been synthesized and evaluated against a range of pathogens, including bacteria, fungi, and viruses. researchgate.net

Numerous studies have highlighted the antibacterial potential of pyrimidine derivatives. For example, newly synthesized amino and halogenated pyrimidines have shown significant activity against Staphylococcus epidermidis. researchgate.net Hybrid molecules combining pyrimidine with other heterocyclic structures, such as oxazolidinones, have demonstrated moderate to good inhibitory activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. mdpi.com Thiazolo[3,2-a]pyrimidine derivatives have also been synthesized and screened for their antibacterial effects. rasayanjournal.co.in Furthermore, novel benzoylurea (B1208200) derivatives incorporating a this compound moiety have been synthesized and characterized for their antibacterial activities. mdpi.com

In addition to their antibacterial action, derivatives of this compound have shown promise as antifungal agents. Synthesized amino and halogenated pyrimidines displayed activity against various fungal species. researchgate.net Thienopyrimidine derivatives, which can be synthesized from precursors related to this compound, have also been evaluated for their antifungal properties. srce.hr

The pyrimidine nucleus is a well-established pharmacophore in antiviral drug design. researchgate.net While direct studies on the antiviral activity of this compound itself are less common, its role as a precursor for nucleoside analogs is significant. researchgate.net These analogs are used in the clinical treatment of various viral infections. researchgate.net

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Derivative Class | Organism(s) | Type of Activity |

|---|---|---|

| Amino and halogenated pyrimidines | Staphylococcus epidermidis, various fungi | Antibacterial, Antifungal researchgate.net |

| Pyrimidine-oxazolidinone hybrids | Bacillus subtilis, Staphylococcus aureus | Antibacterial mdpi.com |

| Thiazolo[3,2-a]pyrimidines | Gram-positive and Gram-negative bacteria | Antibacterial rasayanjournal.co.in |

| Benzoylurea derivatives containing pyrimidine | Not specified | Antibacterial, Antifungal mdpi.com |

| Thienopyrimidine derivatives | Various bacteria and fungi | Antimicrobial srce.hr |

Anticancer and Antitumor Activity

The this compound skeleton is a cornerstone in the development of novel anticancer and antitumor agents. mdpi.com Its derivatives have demonstrated efficacy against a variety of cancer cell lines through different mechanisms of action. researchgate.netpharmacophorejournal.com

Many pyrimidine-based compounds exert their anticancer effects by inhibiting protein kinases, which are essential for cell growth and proliferation. researchgate.net For instance, fused pyrimidine derivatives such as pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine (B1209978) have shown promising anticancer activity. researchgate.net The design of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors is another area of active research, where the pyrimidine core is crucial for activity. nih.gov

In one study, a series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their cytotoxic activity against MCF-7 (breast cancer) and K562 (leukemia) cell lines, with some compounds showing high activity. tandfonline.com Another study reported on fused benzo[h]chromeno[2,3-d]pyrimidine derivatives, with one compound, 4-Chloro-5-(2-chlorophenyl)-2-methyl-5H-benzo[h]chromeno[2,3-d]pyrimidine, showing moderate efficacy against the CAKI-1 renal cancer cell line. mdpi.com

Furthermore, 2-thiouracil (B1096) sulfonamide derivatives have been synthesized and tested for their anticancer activity against breast (MCF7) and colon (CaCo-2) cell lines, with most of the tested compounds showing activity. pharmacophorejournal.com

Table 3: Anticancer Activity of this compound Derivatives

| Derivative Class | Cancer Cell Line(s) | Reported Effect |

|---|---|---|

| 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitriles | MCF-7, K562 | High cytotoxic activity. tandfonline.com |

| Fused benzo[h]chromeno[2,3-d]pyrimidines | CAKI-1 (renal cancer) | Moderate efficacy. mdpi.com |

| 5-Trifluoromethylpyrimidine derivatives | Not specified | EGFR inhibitors. nih.gov |

| 2-Thiouracil sulfonamides | MCF-7 (breast), CaCo-2 (colon) | Active against both cell lines. pharmacophorejournal.com |

Anti-inflammatory and Analgesic Properties

Derivatives of this compound have been investigated for their potential as anti-inflammatory and analgesic agents. bibliotekanauki.plnih.gov The pyrimidine scaffold is found in compounds that can modulate inflammatory pathways. rsc.org

Research has shown that certain pyrimidine-pyridine hybrids can act as potent anti-inflammatory agents. rsc.org For example, a pyrido[2,3-d]pyrimidine derivative demonstrated significant edema-inhibiting potential in a rat paw edema model. rsc.org The mechanism of action for many of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the production of prostaglandins (B1171923) that mediate inflammation and pain. rsc.orgmdpi.com

In terms of analgesic activity, a series of 2-methylthio-1,4-dihydropyrimidine derivatives were synthesized and tested, with several compounds showing excellent to good analgesic effects in the acetic acid-induced writhing test. nih.gov This suggests that these compounds inhibit peripheral pain mechanisms. nih.gov New hydrazone derivatives synthesized from 4-chloro-2-(methylthio)pyrimidine-5-carbohydrazide have also been investigated for their analgesic and anti-inflammatory activities, with some showing significant lipoxygenase (LOX) inhibition. bibliotekanauki.pl

Table 4: Anti-inflammatory and Analgesic Activity of Selected Derivatives

| Derivative Class | Activity | Model/Assay |

|---|---|---|

| Pyrido[2,3-d]pyrimidine derivatives | Anti-inflammatory | Carrageenan-induced rat paw edema. rsc.org |

| 2-Methylthio-1,4-dihydropyrimidines | Analgesic | Acetic acid-induced writhing test. nih.gov |

| Hydrazone derivatives of 4-chloro-2-(methylthio)pyrimidine-5-carbohydrazide | Anti-inflammatory | Lipoxygenase (LOX) inhibition. bibliotekanauki.pl |

| N-(6-chloro-2-(thioxo or methylthio) pyrimidine)-benzodifuran-2-carbimidoyl chloride | Anti-inflammatory, Analgesic | Inhibition of COX enzyme. mdpi.com |

Antioxidant Activity

The antioxidant potential of pyrimidine derivatives, including those related to this compound, has been a subject of scientific inquiry. researchgate.netresearchgate.net These compounds can scavenge free radicals and may help mitigate oxidative stress, which is implicated in numerous diseases. arxiv.org

Various in vitro methods, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, have been used to evaluate the antioxidant capacity of these derivatives. researchgate.netijpsonline.com For example, a series of 2,4,6-substituted pyrimidine derivatives were synthesized and showed good radical scavenging activity. ijpsonline.com Similarly, 2-methylthio-pyrido[3,2-e] researchgate.netrjptonline.orgijpsr.comtriazolo[1,5-a]pyrimidines were prepared and evaluated, with some compounds demonstrating good antioxidant activity. researchgate.net

The structure of the pyrimidine derivative plays a crucial role in its antioxidant potential. The presence of certain substituent groups can enhance the ability of the molecule to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. researchgate.netijpsonline.com

Table 5: Antioxidant Activity of Pyrimidine Derivatives

| Derivative Class | Assay Method | Finding |

|---|---|---|

| 2-Methylthio-pyrido[3,2-e] researchgate.netrjptonline.orgijpsr.comtriazolo[1,5-a]pyrimidines | DPPH, FRAP, RPC | Good antioxidant activity for some compounds. researchgate.net |

| 2,4,6-Substituted pyrimidines | DPPH | Good radical scavenging activity. ijpsonline.com |

| Substituted pyrimidines | DPPH | Good free radical scavenging activity with IC50 values ranging from 42.9 to 438.3 µM. arxiv.org |

| Thienopyrimidine derivatives | DPPH, NO, H2O2 | In vitro antioxidant properties. ijpsonline.com |

Antimalarial Activity

The fight against malaria, a disease caused by Plasmodium parasites, has benefited from the development of drugs containing the pyrimidine ring. researchgate.netgoogle.com Derivatives of this compound have been explored for their potential as antimalarial agents. raco.cat

One approach has been the development of compounds that inhibit dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway of the malaria parasite. google.com Selective inhibition of the parasite's DHODH over the human enzyme is a key strategy. google.com For instance, 7-chloro-5-methyl-2-(methylthio) researchgate.netrjptonline.orgijpsr.comtriazolo[1,5-a]pyrimidine has been used as an intermediate in the synthesis of DHODH inhibitors. google.com

Another strategy involves creating hybrid molecules that combine the pyrimidine scaffold with other known antimalarial pharmacophores, such as quinoline. raco.cat A study on quinoline-pyrimidine hybrids identified a compound, 4-((4-((7-chloroquinolin-4-yl) amino)butyl)amino)-2-(methylthio)-6-(3-nitrophenyl)pyrimidine-5-carbonitrile, as a potent agent against a chloroquine-resistant strain of Plasmodium falciparum. raco.cat Thienopyrimidine derivatives have also been investigated as inhibitors of falcipain-2, a cysteine protease of P. falciparum, which is essential for the parasite's development. nih.gov

Table 6: Antimalarial Activity of this compound Derivatives

| Derivative Class | Target/Strain | Reported Activity |

|---|---|---|

| Triazolo[1,5-a]pyrimidine derivatives | Dihydroorotate dehydrogenase (DHODH) | Inhibitors of P. falciparum DHODH. google.com |

| Quinoline-pyrimidine hybrids | P. falciparum (chloroquine-resistant Dd2 strain) | IC50 of 55.8 nM. raco.cat |

| Thieno[2,3-d]pyrimidine (B153573) derivatives | Falcipain-2 (FP-2) | Inhibitory potential. nih.gov |

| 2-Amino pyrimidine derivatives | P. falciparum | Good antimalarial activity (MIC range 0.55-1.87 µg/mL). researchgate.net |

Agrochemical Applications

Beyond its pharmacological uses, derivatives of this compound also find application in the agrochemical industry. mdpi.com Pyrimidine-containing compounds are utilized in the development of pesticides, including herbicides and fungicides, due to their biological activity in plants and fungi.

For instance, novel benzoylurea derivatives containing a pyrimidine moiety have been synthesized and evaluated for their fungicidal activity. mdpi.com The this compound unit in these molecules is a key structural feature. mdpi.com

While the direct application of this compound as an agrochemical may not be widespread, its role as a versatile intermediate allows for the creation of a diverse range of active ingredients for crop protection. The broader class of pyrimidine derivatives has a well-established presence in agrochemicals. mdpi.com For example, other chlorinated pyridine (B92270) derivatives, which share some structural similarities, are used in the synthesis of effective herbicides. google.com

Table 7: Agrochemical Applications of Pyrimidine Derivatives

| Derivative Class | Application | Target/Effect |

|---|---|---|

| Benzoylurea derivatives containing a pyrimidine moiety | Fungicide | Antifungal activity. mdpi.com |

| Chlorinated pyridine derivatives (related class) | Herbicide | Control of grass weeds. google.com |

| General pyrimidine derivatives | Agrochemicals | Various, including pesticides and herbicides. mdpi.comagropages.com |

Herbicide and Fungicide Development

The inherent biological activity of the pyrimidine core has led to the investigation of its derivatives as agrochemicals.

This compound itself has been identified as a herbicidal compound. biosynth.com The development of derivatives based on this structure has also yielded compounds with significant fungicidal properties. Pyrimidine derivatives are prominent in the agricultural sector for their role as fungicides. nih.govnih.govfrontiersin.org

A notable example is the synthesis of benzoylurea derivatives containing a pyrimidine moiety. One such derivative, N-(4-(((2-chloro-5-(methylthio)pyrimidin-4-yl)thio)phenyl)carbamoyl)-2,6-difluorobenzamide, has been synthesized and characterized. mdpi.comnih.gov In a broader context, numerous pyrimidine derivatives have been synthesized and evaluated for their in-vitro antifungal activities against a variety of plant pathogenic fungi, with some showing potent activity. nih.govbohrium.com For instance, certain novel pyrimidine derivatives containing an amide moiety have demonstrated excellent antifungal activity against Phomopsis sp., even surpassing the efficacy of the commercial fungicide Pyrimethanil under laboratory conditions. nih.govfrontiersin.org The general strategy often involves synthesizing a series of related compounds and screening them for activity against common agricultural fungal pathogens. nih.gov

| Derivative Class | Target Fungi | Key Findings | Reference |

|---|---|---|---|

| Benzoylurea derivatives containing this compound | Not specified | Successful synthesis of N-(4-(((2-chloro-5-(methylthio)pyrimidin-4-yl)thio)phenyl)carbamoyl)-2,6-difluorobenzamide. | mdpi.comnih.gov |

| Pyrimidine derivatives with an amide moiety | Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea | Compound 5o showed an EC50 value of 10.5 μg/ml against Phomopsis sp., superior to Pyrimethanil (32.1 μg/ml). | nih.govfrontiersin.org |

| Novel pyrimidine derivatives | Fourteen phytopathogenic fungi | Many synthesized compounds showed potent fungicidal activities, some greater than commercial fungicides. | nih.gov |

Insecticidal Activity

The versatility of the pyrimidine structure has been harnessed in the development of insecticides. researchgate.net Various derivatives have been synthesized and tested for their efficacy against a range of insect pests. mdpi.com

For example, a series of novel pyridino[1,2-a]pyrimidine mesoionics bearing indole-containing substituents were synthesized and showed good insecticidal activity against aphids. nih.govacs.org One compound, F45 , exhibited an LC50 value of 2.97 mg/L, which is comparable to the commercial insecticide triflumezopyrim. nih.govacs.org Further studies suggested that this compound may act on the aphid's nervous system by interacting with nicotinic acetylcholine (B1216132) receptors. nih.govacs.org

In another study, novel pyrimidine derivatives containing a urea (B33335) pharmacophore were synthesized and tested against the mosquito Aedes aegypti, a vector for diseases like dengue and yellow fever. nih.gov Several of these compounds demonstrated insecticidal activity against both adult and larval stages of the mosquito. nih.gov Similarly, research on polyfunctionalized pyrimidine compounds revealed significant toxicological activity against the cowpea aphid, Aphis craccivora. growingscience.com Certain compounds in this study showed very low LC50 values, indicating high toxicity to the aphids. growingscience.com

| Derivative Class | Target Insect | Key Findings | Reference |

|---|---|---|---|

| Pyridino[1,2-a]pyrimidines with indole (B1671886) moieties | Aphids | Compound F45 showed an LC50 of 2.97 mg/L, acting on nicotinic acetylcholine receptors. | nih.govacs.org |

| Pyrimidine derivatives with urea pharmacophore | Aedes aegypti (mosquito) | Compound 4d resulted in 70% mortality at a concentration of 2 µg/mL. | nih.gov |

| Polyfunctionalized pyrimidines | Aphis craccivora (cowpea aphid) | Compound 3d had an LC50 value of 0.0125 ppm against nymphs. | growingscience.com |

Biochemical Research Tool

Derivatives of this compound serve as valuable tools in biochemical research, particularly in the study of enzymes and receptors. researchgate.net

Enzyme Inhibition Studies

The structural features of pyrimidine derivatives make them suitable candidates for interacting with the active sites of enzymes, leading to inhibition. This property is widely exploited in drug discovery and biochemical studies. ontosight.ai

A variety of pyrimidine derivatives have been synthesized and shown to be effective inhibitors of several metabolic enzymes. researchgate.netnih.gov For instance, novel pyrimidine derivatives have been investigated for their inhibitory action against carbonic anhydrase isoenzymes (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), which are associated with various diseases. nih.gov Some of these compounds exhibited potent inhibition with Ki values in the nanomolar range. researchgate.netnih.gov

Furthermore, the inhibitory effects of pyrimidine derivatives on glutathione (B108866) reductase (GR) and glutathione S-transferase (GST) have been explored. juniperpublishers.comjournalagent.com In one study, 4-amino-2,6-dichloropyrimidine (B161716) was found to be a particularly effective inhibitor of glutathione reductase. juniperpublishers.com Another area of research has focused on pyrimidine-5-carbonitrile derivatives as inhibitors of the PI3K/AKT signaling pathway, which is crucial in cancer research. nih.gov

| Derivative Class | Target Enzyme | Inhibition Values (Ki) | Reference |

|---|---|---|---|

| Novel pyrimidine derivatives | hCA I | 39.16 ± 7.70–144.62 ± 26.98 nM | nih.gov |

| Novel pyrimidine derivatives | hCA II | 18.21 ± 3.66–136.35 ± 21.48 nM | nih.gov |

| Novel pyrimidine derivatives | AChE | 33.15 ± 4.85–52.98 ± 19.86 nM | nih.gov |

| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | 0.979 ± 0.23 μM | juniperpublishers.com |

| 4-amino-2-chloropyrimidine | Glutathione S-Transferase (GST) | 0.047 ± 0.0015 μM | journalagent.com |

Receptor Binding Studies

The ability of pyrimidine derivatives to bind with high affinity to various receptors makes them useful probes for studying receptor function and for the development of receptor-targeted therapeutics.

Research has shown that derivatives of pyrimidine can act as high-affinity ligands for several types of receptors. For example, series of N-aryltriazolo- and -imidazopyrimidines have been synthesized and found to have high binding affinities (Ki < 10 nM) for the corticotropin-releasing factor (CRF) receptor. nih.govacs.org

In the realm of neuroscience research, pyrimidine derivatives have been developed as ligands for serotonin (B10506) (5-HT) receptors. researchgate.net A series of optically active pyrimidine derivatives were synthesized and evaluated for their binding affinities towards 5-HT2C receptors, with one analogue, (R,R)-4e , displaying excellent binding affinity and selectivity. mdpi.com Other studies have focused on the synthesis of pyrimidine derivatives as ligands for 5-HT7 receptors. researchgate.net Additionally, pyrazolo[4,3-e] nih.govnih.govfrontiersin.orgtriazolo[1,5-c]pyrimidines have been designed as antagonists for adenosine (B11128) receptors, which are important targets in various pathological conditions. units.it

| Derivative Class | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| N-aryltriazolo- and -imidazopyrimidines | Corticotropin-Releasing Factor (CRF) Receptor | < 10 nM | nih.govacs.org |

| Optically active pyrimidines | 5-HT2C Receptor | Excellent affinity (specific values not detailed in abstract) | mdpi.com |

| Piperazin-1-yl substituted unfused heterobiaryls | 5-HT7 Receptor | SAR studies conducted to improve binding affinity. | researchgate.net |

| Pyrazolo[4,3-e] nih.govnih.govfrontiersin.orgtriazolo[1,5-c]pyrimidines | Adenosine Receptors (A2A, A3) | Developed as potent antagonists. | units.it |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the fundamental electronic properties of 2-Chloro-5-(methylthio)pyrimidine, including its stability and reactivity.

While specific DFT studies exclusively focused on this compound are not extensively documented in publicly available literature, research on closely related analogs provides a strong basis for understanding its electronic characteristics. For instance, DFT studies on compounds like 5-(Chloromethyl)-2-(methylthio)pyrimidine reveal that the methylthio group tends to increase the electron density on the pyrimidine (B1678525) ring. This electronic donation can influence the molecule's reactivity in various chemical transformations.

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. For pyrimidine derivatives, MEP maps can highlight the electron-rich and electron-poor regions. In a study on 2-chloro-5-nitropyridine, a related heterocyclic compound, the MEP map clearly indicates the electrostatic potential, with different colors representing varying charge densities. researchgate.net

For this compound, an MEP analysis would likely show a region of negative potential around the nitrogen atoms of the pyrimidine ring, making them susceptible to electrophilic attack. Conversely, the presence of the electron-withdrawing chlorine atom would create a region of positive potential, indicating a site for potential nucleophilic attack. DFT studies on the related 5-(Chloromethyl)-2-(methylthio)pyrimidine have shown that the chloromethyl group creates a localized positive charge, marking it as a prime location for nucleophilic interaction. A similar effect, albeit to a different extent, can be anticipated for the chloro group in the target compound.

Molecular Docking Simulations for Ligand-Target Interactions